molecular formula C17H19NO3S B5774404 N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide

N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No. B5774404
M. Wt: 317.4 g/mol
InChI Key: NPKYSFJLCJGHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin and has been used for recreational purposes. However, in recent years, there has been an increasing interest in the scientific research application of this compound due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to an increase in the release of serotonin, dopamine, and norepinephrine, which can result in altered mood, perception, and cognition.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause visual and auditory hallucinations, altered perception of time, and changes in mood and emotions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is its ability to selectively target serotonin receptors in the brain. This makes it a useful tool for studying the role of serotonin in regulating mood and emotions. However, one limitation is its potential for abuse and the lack of information on its long-term effects on the brain and body.

Future Directions

There are several future directions for the scientific research application of N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide. One area of interest is its potential therapeutic properties in the treatment of depression, anxiety, and PTSD. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as a tool for studying the role of serotonin in regulating mood and emotions. Future research may also focus on developing new compounds that are more selective and have fewer side effects than N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with 4-methylthiophenol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then acetylated to form N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide has been found to have potential therapeutic properties in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and emotions.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-12-4-7-14(8-5-12)22-11-17(19)18-15-10-13(20-2)6-9-16(15)21-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKYSFJLCJGHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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